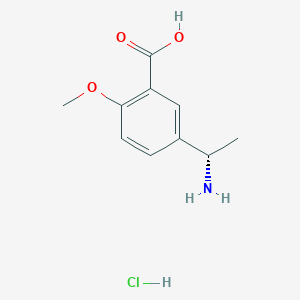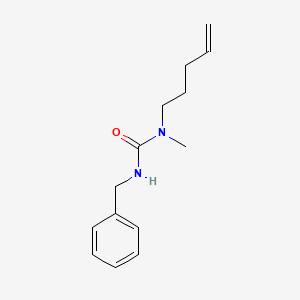
(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride” is a chemical compound with a molecular weight of 231.68 . It is sold in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder and has a storage temperature of 4 degrees Celsius . The salt data for this compound is Cl .Mecanismo De Acción
The mechanism of action of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride hydrochloride involves inhibition of GAT1. This leads to an increase in the concentration of GABA in the brain, which can have a variety of effects on neuronal activity. GABA is an inhibitory neurotransmitter, and increased levels of GABA can lead to decreased neuronal activity in certain regions of the brain.
Biochemical and Physiological Effects:
This compound hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, which can lead to decreased neuronal activity in certain regions of the brain. This can have a variety of effects on behavior, including decreased anxiety and increased sedation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride hydrochloride in lab experiments is its selectivity for GAT1. This allows researchers to specifically target the GABAergic system and study its effects on neuronal activity. However, one limitation of using this compound hydrochloride is its potential toxicity. High concentrations of this compound hydrochloride can lead to cell death and other toxic effects.
Direcciones Futuras
There are several future directions for research on (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride hydrochloride. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and anxiety disorders. Another area of interest is its potential as a research tool for studying the GABAergic system and its role in neuronal activity. Additionally, further studies are needed to determine the optimal dosage and administration of this compound hydrochloride for both therapeutic and research applications.
Métodos De Síntesis
The synthesis of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride hydrochloride involves several steps. The starting material is 2-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to form the amide, which is subsequently hydrolyzed to yield this compound. The hydrochloride salt is then formed by adding hydrochloric acid to the this compound solution.
Aplicaciones Científicas De Investigación
(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride hydrochloride has been studied for its potential applications in scientific research. It has been found to be a potent and selective GABA transporter 1 (GAT1) inhibitor. GAT1 is a protein that regulates the uptake of GABA, which is an important neurotransmitter in the brain. By inhibiting GAT1, this compound hydrochloride can increase the concentration of GABA in the brain, which can have a variety of effects on neuronal activity.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZKGYFIULXBOT-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739220.png)

![(Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2739223.png)



![4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2739228.png)

![4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2739232.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2739233.png)


![3'-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2739238.png)